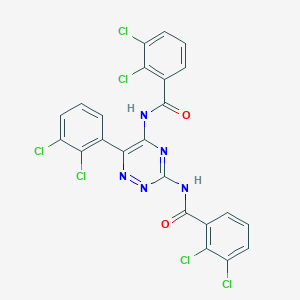

Lamotrigine impurity H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lamotrigine is a synthetic phenyltriazine and an anticonvulsant and anti-epileptic drug . It is a gamma-aminobutyric acid (GABA) enhancer used to treat bipolar disease . Lamotrigine is a member of the sodium channel blocking class of antiepileptic drugs .

Synthesis Analysis

Robust optimization was applied for the development of a reliable analytical assay for lamotrigine and its impurities in tablets by chaotropic chromatography . The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes is studied .Chemical Reactions Analysis

The principal synthetic route indicative impurity in lamotrigine bulk drug was performed by RP-HPLC-thermospray mass spectrometry . RP-HPLC is also used in an official USP monograph for testing of organic impurities .Scientific Research Applications

Drug Delivery Systems

Lamotrigine impurity H has been used in the development of molecularly imprinted polymers (MIPs) . These MIPs are designed specifically for lamotrigine and function as drug carriers . The magnetic MIP synthesized from itaconic acid and ethylene glycol dimethacrylate exhibited a drug loading capacity of 3.4 ± 0.9 μg g −1 . This study holds promise for the potential nasal administration of lamotrigine in future applications .

Chromatography Assays

Lamotrigine impurity H is also used in chaotropic chromatography assays . These assays are used for the development of a reliable analytical method for lamotrigine and its impurities in tablets . The method was validated and its reliability for routine pharmaceutical analysis confirmed .

Antiepileptic Drug

Lamotrigine impurity H is a gamma-aminobutyric acid (GABA) enhancer . It is used as an anticonvulsant and anti-epileptic drug . It is effective against stiffening and rhythmical convulsions, as well as in the treatment of psychiatric disorders and mood stabilization .

Mood Stabilizer

Apart from being an antiepileptic drug, Lamotrigine impurity H also acts as a mood stabilizer . It is approved for maintenance treatment of bipolar type I .

Treatment of Seizures

Lamotrigine impurity H is used as monotherapy and as an adjunct with other antiepileptics for treatment of partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome .

Pharmaceutical Analysis

Lamotrigine impurity H is used in pharmaceutical analysis . It is used in the testing of organic impurities in tablets .

Mechanism of Action

Target of Action

Lamotrigine, the parent compound of Lamotrigine Impurity H, primarily targets voltage-sensitive sodium channels in neurons . These channels play a crucial role in the propagation of action potentials, which are fundamental to neuronal communication .

Mode of Action

Lamotrigine likely acts by inhibiting sodium currents through selective binding to the inactive sodium channel . This action suppresses the release of the excitatory amino acid, glutamate

Biochemical Pathways

The primary biochemical pathway affected by Lamotrigine is the neuronal signaling pathway. By inhibiting sodium channels, Lamotrigine reduces the release of glutamate, an excitatory neurotransmitter . This action can dampen neuronal hyperactivity, which is often associated with conditions like epilepsy and bipolar disorder .

Pharmacokinetics

Lamotrigine is rapidly and completely absorbed after oral administration, with negligible first-pass metabolism and an absolute bioavailability of 98% . Peak plasma concentrations occur anywhere from 1.4 to 4.8 hours following drug administration

Result of Action

The molecular and cellular effects of Lamotrigine’s action primarily involve the reduction of neuronal excitability. By inhibiting sodium channels and reducing glutamate release, Lamotrigine can help to stabilize neuronal membranes, suppress neuronal firing, and prevent the spread of seizure activity

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lamotrigine. For instance, co-administration with certain other drugs can affect its metabolism and clearance . Additionally, patient-specific factors, such as liver function, can also impact the drug’s pharmacokinetics

Safety and Hazards

Future Directions

properties

IUPAC Name |

2,3-dichloro-N-[3-[(2,3-dichlorobenzoyl)amino]-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H11Cl6N5O2/c24-13-7-1-4-10(16(13)27)19-20(30-21(35)11-5-2-8-14(25)17(11)28)31-23(34-33-19)32-22(36)12-6-3-9-15(26)18(12)29/h1-9H,(H2,30,31,32,34,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGAPUQPXJNKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)NC(=O)C4=C(C(=CC=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H11Cl6N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lamotrigine impurity H | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)